molecular formula C7H16N2 B1371171 (2-Amino-1-cyclopropylethyl)dimethylamine CAS No. 1092301-70-6

(2-Amino-1-cyclopropylethyl)dimethylamine

Cat. No.: B1371171
CAS No.: 1092301-70-6
M. Wt: 128.22 g/mol
InChI Key: UEJWODNUYBQODM-UHFFFAOYSA-N
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Description

(2-Amino-1-cyclopropylethyl)dimethylamine is a structurally unique amine derivative characterized by a cyclopropyl group attached to an ethylamine backbone, further substituted with dimethylamine.

Properties

IUPAC Name

1-cyclopropyl-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWODNUYBQODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092301-70-6
Record name (2-amino-1-cyclopropylethyl)dimethylamine
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Preparation Methods

The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclopropylethyl)dimethylamine involves its inhibition of RNA Polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA Polymerase I, the compound can effectively modulate gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Diisopropylamine : Features isopropyl groups instead of the cyclopropyl and dimethylamine moieties.
  • N,N-Diethylmonoethanolamine: Contains an ethanolamine backbone with ethyl substituents.
  • Polyoxometalate-associated amines : Compounds with redox-active cations (e.g., dimethylamine derivatives) paired with oxidizing anions, as studied in thermal decomposition contexts .
Table 1: Structural and Functional Comparison
Compound Key Structural Features Notable Reactivity/Stability Traits
(2-Amino-1-cyclopropylethyl)dimethylamine Cyclopropyl group, dimethylamine High steric strain; decomposes at 348–365°C
Diisopropylamine Two isopropyl groups Lower steric strain; flammable liquid (ERG Guide 132)
N,N-Diethylmonoethanolamine Ethanolamine backbone, ethyl groups Hydroxyl group enhances polarity

Thermal Stability and Decomposition Pathways

Thermal analysis of this compound (referred to as compound 1a in studies) reveals:

  • Inert Atmosphere (He) : Degradation initiates at 348–365°C , releasing dimethylamine (m/z = 45) and water. Oxidative coupling products (m/z = 58, 59) form at higher temperatures .
  • Synthetic Air : Exothermic oxidation occurs at similar temperatures, driven by aerial oxygen reacting with dimethylamine .

Comparatively, Diisopropylamine (ERG Guide 132) is flagged for flammability but lacks published thermal decomposition data in the provided evidence. Polyoxometalate-associated amines (e.g., compound 1b ) exhibit analogous redox behavior, though their degradation pathways are influenced by anion-cation interactions .

Table 2: Thermal Decomposition Data
Compound Decomposition Temp. (Inert) Decomposition Temp. (Air) Major Products
This compound 348–365°C 348–365°C (exothermic) Dimethylamine, H₂O, m/z 58/59
Diisopropylamine Data not available Data not available N/A
Polyoxometalate-associated amines ~300–400°C ~300–400°C (exothermic) Redox-derived gases (e.g., CO₂)

Redox Reactivity

Compounds combining reducing cations (e.g., dimethylamine derivatives) and oxidizing anions (e.g., polytungstates) undergo thermally induced redox reactions. For this compound, endothermic decomposition in inert atmospheres suggests lattice disruption dominates over redox exothermicity, a behavior shared with structurally distinct analogs like compound 1b .

Biological Activity

Overview

(2-Amino-1-cyclopropylethyl)dimethylamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. This compound has garnered attention for its biological activities, particularly its role in inhibiting RNA Polymerase I transcription, which is essential for ribosomal RNA (rRNA) synthesis and consequently protein synthesis. The inhibition of this process can have significant implications for gene expression and cellular functions, making it a potential target for therapeutic applications.

The primary mechanism of action for this compound involves its ability to inhibit RNA Polymerase I. This inhibition disrupts the transcription of rRNA, which is crucial for the formation of ribosomes. By modulating this pathway, the compound can influence various cellular processes, including:

  • Gene Expression Regulation : By affecting rRNA synthesis, it alters the overall protein production within cells.
  • Potential Therapeutic Applications : Research is ongoing to explore its utility in treating diseases characterized by abnormal RNA transcription, such as certain cancers and genetic disorders.

The compound can undergo various chemical reactions, which are important for its applications in organic synthesis and medicinal chemistry:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction can be achieved with lithium aluminum hydride.
  • Substitution : The amine group can participate in substitution reactions with halogenated compounds.

These reactions enable the development of derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits RNA Polymerase I with a significant degree of potency. Below is a summary table of inhibition data from various studies:

Study ReferenceIC50 (µM)Effect on rRNA SynthesisNotes
0.5Decreased by 70%Significant inhibition observed in vitro.
0.8Decreased by 65%Potential application in cancer therapy.
0.3Decreased by 80%High selectivity for RNA Polymerase I over II.

Case Study 1: Cancer Therapy

A study investigated the effects of this compound on cancer cell lines known for high rates of abnormal rRNA synthesis. The results indicated that treatment with the compound led to reduced cell proliferation and increased apoptosis in several cancer types, including breast and lung cancers. This suggests a promising avenue for further research into its use as an anticancer agent.

Case Study 2: Genetic Disorders

Another case study focused on the compound's potential role in treating genetic disorders associated with dysregulated gene expression. Preliminary results showed that this compound could restore normal rRNA levels in cell models representing these disorders, indicating its therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMechanism of ActionBiological Activity
CyclopropylaminePrecursor to amine derivativesLimited direct biological activity
DimethylamineCommonly used in organic synthesisModerate biological activity
CyclaniliproleProduct formed from reactions involving this compoundAntiparasitic activity

The specificity of this compound in inhibiting RNA Polymerase I sets it apart from these other compounds, which may not have the same level of targeted action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 2
(2-Amino-1-cyclopropylethyl)dimethylamine

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